molecular formula C7H12N4 B2558772 methyl({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl})amine CAS No. 923687-30-3

methyl({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl})amine

Cat. No.: B2558772
CAS No.: 923687-30-3
M. Wt: 152.201
InChI Key: QAENERBZQAQNBE-UHFFFAOYSA-N
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Description

Molecular Architecture and Heterocyclic Configuration

Methyl({5H,6H,7H-pyrrolo[2,1-c]triazol-3-ylmethyl})amine exhibits a fused bicyclic structure comprising a pyrrole ring and a 1,2,4-triazole moiety. Its molecular formula is C₇H₁₂N₄ , with a molecular weight of 152.20 g/mol . The pyrrolo[2,1-c]triazole core is formed by a five-membered pyrrole ring fused to a 1,2,4-triazole system, resulting in a planar, aromatic framework stabilized by conjugated π-electrons. The substituents include a methylamine group (-CH₂-NH-CH₃) attached to the triazole ring at position 3, which introduces a primary amine functionality critical for reactivity and biological interactions.

Key structural features include:

  • Fused heterocycles : Pyrrole (C₄H₅N) and 1,2,4-triazole (C₂H₂N₃) rings sharing two contiguous atoms.
  • Steric constraints : The fused system restricts rotational freedom, favoring a rigid conformation.
  • Electron-rich regions : Aromatic nitrogen atoms in the triazole ring enhance electrophilic substitution reactivity.

The compound’s SMILES notation CNCC1=NN=C2N1CCC2 confirms the connectivity of the methylamine group to the bicyclic core .

Property Value Source
Molecular Formula C₇H₁₂N₄
Molecular Weight 152.20 g/mol
CAS Number 923687-30-3
SMILES CNCC1=NN=C2N1CCC2

Properties

IUPAC Name

1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-8-5-7-10-9-6-3-2-4-11(6)7/h8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAENERBZQAQNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN=C2N1CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl})amine typically involves the following steps :

    Starting Materials: The synthesis begins with the preparation of the pyrrolo[2,1-c][1,2,4]triazole ring system.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of specific catalysts and solvents to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as column chromatography to obtain a high-purity compound.

Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound efficiently.

Chemical Reactions Analysis

Methyl({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl})amine undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl})amine has a wide range of scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl})amine involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of methyl({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl})amine is best contextualized by comparing it with three key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
This compound C₈H₁₂N₄ 164.21 Bicyclic core, methylaminomethyl group, high solubility in polar solvents
1-Ethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}pyrazol-4-amine C₁₀H₁₆N₆ 220.28 Larger azepine ring, ethylpyrazole substituent, lower solubility
[5H,6H,7H-Pyrrolo[1,2-a]imidazol-3-yl]boronic acid C₆H₈BN₃O₂ 164.96 Boronic acid functionalization, used in Suzuki coupling reactions
5-Methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}-1H-pyrazol-3-amine C₁₀H₁₄N₆ 226.26 Pyrazole-triazole hybrid, enhanced π-π stacking in protein binding

Research Findings and Pharmacological Relevance

  • Anticancer Potential: Derivatives of methyl({5H,6H,7H-pyrrolo...})amine show pro-apoptotic activity by inhibiting BCL-xL, a protein critical for cancer cell survival (). A 2023 study highlighted a 70% reduction in tumor volume in murine models using a related triazole-pyrazole hybrid .
  • Structural Tunability: The 3-position methylaminomethyl group allows facile derivatization. For example, replacing the methyl group with a benzyl moiety (as in ) improves blood-brain barrier penetration .

Biological Activity

Methyl({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl})amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₈N₄
  • Molecular Weight : 164.17 g/mol

The compound features a pyrrolo-triazole framework that is known for its diverse pharmacological properties.

Research indicates that compounds with a similar structure exhibit various biological activities:

  • Cyclooxygenase Inhibition : Some derivatives of pyrrolo-triazoles have shown significant inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2). For instance, studies have reported that certain derivatives possess a favorable selectivity ratio for COX-2 over COX-1, indicating potential anti-inflammatory properties .
  • Antioxidant Activity : Compounds related to this compound have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models . This suggests a possible role in mitigating oxidative damage.
  • Cell Viability and Cytotoxicity : In vitro assays have been utilized to assess the cytotoxic effects of this class of compounds. Many derivatives did not exhibit cytotoxic effects on various cell lines, indicating a favorable safety profile for further development .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
COX InhibitionSignificant activity against COX-2 with selectivity over COX-1; potential anti-inflammatory effects.
Antioxidant ActivityEffective in scavenging free radicals; reduced oxidative stress in cellular models.
Cytotoxicity AssessmentGenerally low cytotoxicity in various cell lines; favorable for further pharmacological studies.

Case Study: Anti-inflammatory Potential

A study focused on the synthesis and evaluation of N-substituted triazole derivatives demonstrated that several compounds exhibited potent anti-inflammatory activity through COX inhibition. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions enhanced binding affinity to the active site of COX enzymes .

Table 2: Selected Compounds and Their Activities

Compound IDCOX-2 IC50 (µM)COX-1 IC50 (µM)Antioxidant Activity (IC50)
4a12.530.025.0
4b15.0>5020.0
9a10.028.018.0

Q & A

Basic: What synthetic methodologies are effective for preparing methyl({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl})amine?

Methodological Answer:
The synthesis typically involves cyclization reactions under controlled conditions. For example:

  • Cyclization with formic acid : Heating precursors like N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine in formic acid at 100°C for 16 hours achieves ring closure, yielding the pyrrolo-triazole core .
  • Purification : Column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH gradients) or recrystallization (ethanol/water) ensures >95% purity .
  • Salt formation : Trifluoroacetic acid (TFA) is used to stabilize the amine as a bis(trifluoroacetate) salt, improving crystallinity .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:
A multi-technique approach is essential:

  • Spectroscopy : 1^1H/13^13C NMR confirms substituent positions and stereochemistry. For example, δ 5.18–5.20 ppm (m, 1H) in DMSO-d6d_6 indicates methylene groups adjacent to the triazole ring .
  • Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 379.2 [M+1]) validate molecular weight .
  • Elemental analysis : Matches calculated C, H, N percentages (e.g., C10_{10}H12_{12}F6_6N4_4O4_4 requires C 32.80%, H 3.30%, N 15.30%) .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>98%) .

Advanced: How can structural discrepancies between computational models and crystallographic data be resolved?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., solvent interactions):

  • X-ray crystallography : Use SHELXL for refinement. For example, hydrogen-bonding networks (e.g., N–H⋯O, C–H⋯N) stabilize crystal packing .
  • DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) to compare bond lengths/angles with experimental data. Mulliken charges identify reactive sites (e.g., amine groups at −0.45 e) .
  • Electrostatic potential maps : Overlay experimental and theoretical models to validate electron density distributions .

Advanced: How should researchers address contradictions in reported solubility data?

Methodological Answer:
Contradictions may stem from salt forms or solvent polarity:

  • Experimental determination : Use gravimetric analysis (saturated solutions filtered and dried) or UV-Vis spectroscopy (λmax_{max} calibration curves) in solvents like DMSO, ethanol, or water .
  • Salt-form adjustment : Compare solubility of free base vs. TFA salt. For example, bis(trifluoroacetate) salts exhibit higher aqueous solubility due to ionic interactions .
  • HPLC solubility assays : Monitor peak area changes under varying solvent conditions .

Advanced: What strategies are effective for evaluating biological activity in silico and in vitro?

Methodological Answer:

  • Docking studies : Use AutoDock Vina with target proteins (e.g., androgen receptors). Parameters: grid size 25 Å, exhaustiveness 7. Prioritize binding poses with ΔG < −7 kcal/mol .
  • In vitro assays :
    • Antioxidant activity : DPPH radical scavenging (IC50_{50} via UV-Vis at 517 nm) .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50_{50} determination over 72 hours) .
  • ADMET prediction : SwissADME evaluates bioavailability (e.g., logP < 3 for optimal permeability) .

Advanced: How can purity be optimized for sensitive applications like crystallography?

Methodological Answer:

  • Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to remove polar impurities. Monitor via TLC (Rf_f = 0.3 in 7:3 hexane/EtOAc) .
  • Prep-HPLC : C18 columns with 0.1% TFA in mobile phase achieve >99% purity. Collect fractions at λ = 254 nm .
  • Thermogravimetric analysis (TGA) : Confirm absence of solvent residues (e.g., <0.5% weight loss below 150°C) .

Advanced: What computational tools are recommended for analyzing reaction mechanisms?

Methodological Answer:

  • Gaussian 16 : Optimize transition states at M06-2X/6-31G(d). Intrinsic reaction coordinate (IRC) calculations verify reaction pathways .
  • NBO analysis : Identify charge transfer during cyclization (e.g., lone-pair donation from amine to triazole ring) .
  • Kinetic modeling : Use ChemKin to simulate reaction rates under varying temperatures (e.g., Arrhenius plots for activation energy) .

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